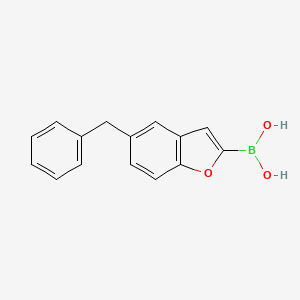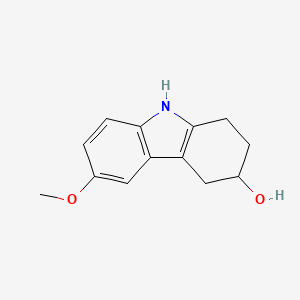![molecular formula C11H16N2 B8471283 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds . For instance, the preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis procedures, which are efficient and cost-effective. These methods often utilize readily available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine : A structurally related compound with a different ring system .
2,3,4,5-tetrahydro-1H-benzo[d]azepine: A related compound with similar structural features but lacking the methyl group at the 3-position.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another azepine derivative with a bromine substituent and a carbonyl group.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets and improve its pharmacological properties .
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-6-4-9-2-3-11(12)8-10(9)5-7-13/h2-3,8H,4-7,12H2,1H3 |
Clé InChI |
YJVJSCBQESKRQM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=C(CC1)C=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione](/img/structure/B8471207.png)
![3-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8471209.png)
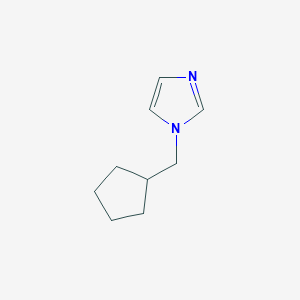
![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
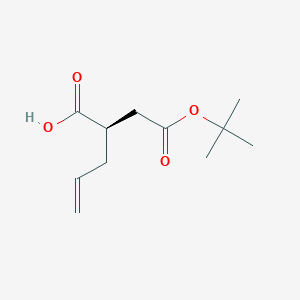
![N'-[3-cyano-4-(3-methoxyphenyl)-1H-pyrrol-2-yl]methanimidamide](/img/structure/B8471246.png)
![2-Methoxy-5-nitro-N-[[4-(trifluoromethyl)phenyl]methyl]-benzamide](/img/structure/B8471248.png)
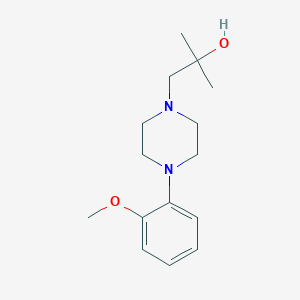
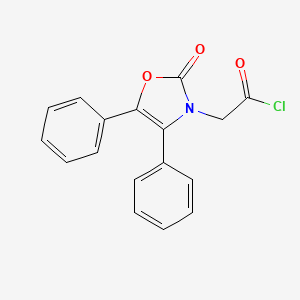

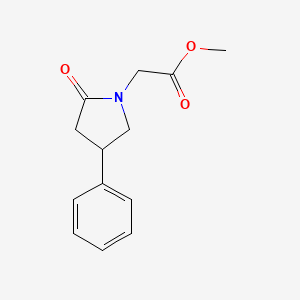
![4-[(4-Chlorophenyl)sulfanyl]-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one](/img/structure/B8471290.png)
